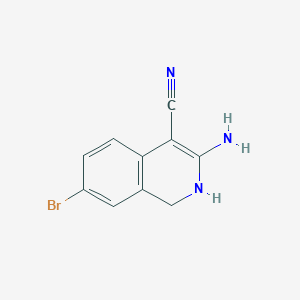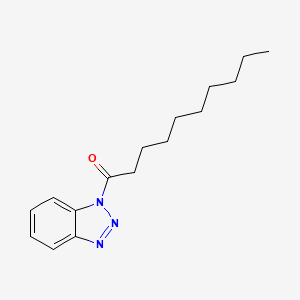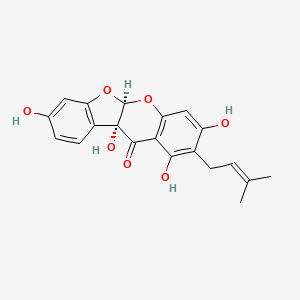
Lupinol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lupinol C is an organic compound belonging to the flavonoid family, specifically a prenylated flavonoid. It is known for its diverse bioactivities and is commonly used in scientific research related to life sciences . The compound is derived from the herbs of Erythrina stricta .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is usually prepared in small quantities for laboratory use .
Chemical Reactions Analysis
Types of Reactions
Lupinol C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Lupinol C has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: Studied for its potential biological activities, including antioxidant, antifungal, and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of natural product-based pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of Lupinol C involves its interaction with various molecular targets and pathways. As a flavonoid, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also modulates enzyme activities and gene expression, contributing to its diverse biological effects .
Comparison with Similar Compounds
Lupinol C is unique among flavonoids due to its specific prenylation pattern, which enhances its bioactivity. Similar compounds include:
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits anti-inflammatory and neuroprotective effects.
These compounds share structural similarities with this compound but differ in their specific functional groups and bioactivities.
Properties
Molecular Formula |
C20H18O7 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(5aS,10bR)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one |
InChI |
InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)23)18(24)20(25)12-6-4-10(21)7-14(12)26-19(20)27-15/h3-4,6-8,19,21-23,25H,5H2,1-2H3/t19-,20-/m0/s1 |
InChI Key |
BGGHUJKZYHZOPN-PMACEKPBSA-N |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)O[C@H]3[C@@](C2=O)(C4=C(O3)C=C(C=C4)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3C(C2=O)(C4=C(O3)C=C(C=C4)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



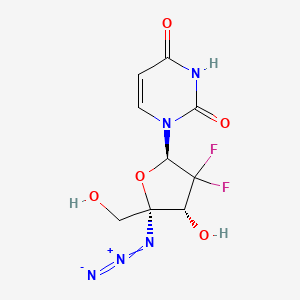
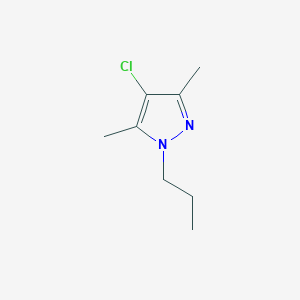
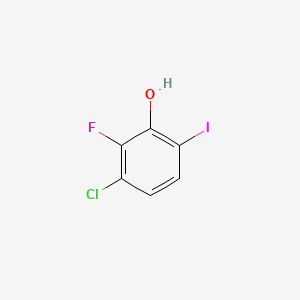
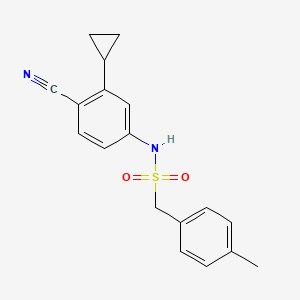
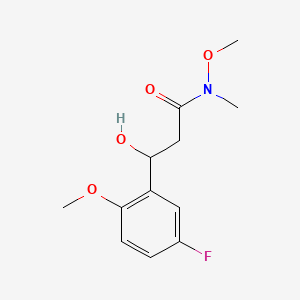
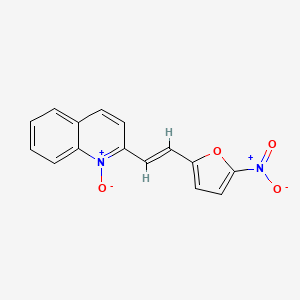
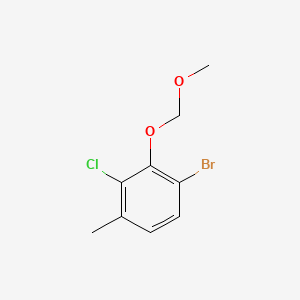
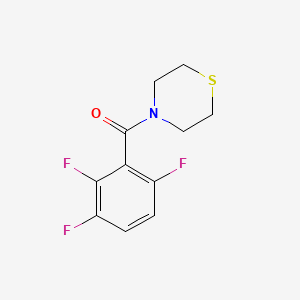
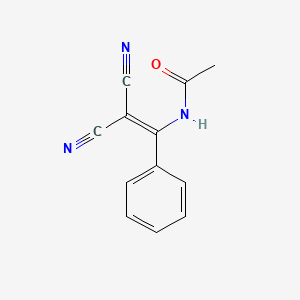
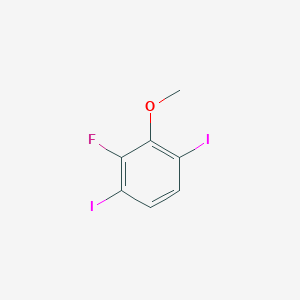
![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
